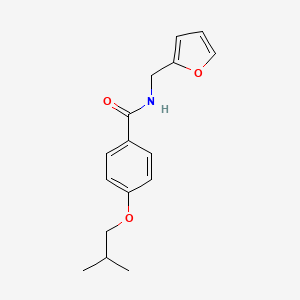
N-isobutyl-1-(phenylsulfonyl)-4-piperidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-isobutyl-1-(phenylsulfonyl)-4-piperidinecarboxamide, also known as A-317491, is a selective antagonist of the P2X3 and P2X2/3 receptors. These receptors are involved in pain sensation and are found in sensory neurons. A-317491 has been studied extensively for its potential use as a pain medication, and its mechanism of action and physiological effects have been well-documented.
作用機序
N-isobutyl-1-(phenylsulfonyl)-4-piperidinecarboxamide works by blocking the P2X3 and P2X2/3 receptors, which are involved in pain sensation. These receptors are found in sensory neurons and are activated by ATP. When activated, they send signals to the brain that are interpreted as pain. By blocking these receptors, N-isobutyl-1-(phenylsulfonyl)-4-piperidinecarboxamide reduces the amount of pain signals that are sent to the brain.
Biochemical and Physiological Effects:
N-isobutyl-1-(phenylsulfonyl)-4-piperidinecarboxamide has been shown to have several biochemical and physiological effects. It reduces the release of neurotransmitters that are involved in pain sensation, such as substance P and calcitonin gene-related peptide (CGRP). It also reduces the activity of nociceptors, which are sensory neurons that respond to painful stimuli. N-isobutyl-1-(phenylsulfonyl)-4-piperidinecarboxamide has been shown to have a long duration of action, which makes it a promising candidate for use as a pain medication.
実験室実験の利点と制限
N-isobutyl-1-(phenylsulfonyl)-4-piperidinecarboxamide has several advantages for use in lab experiments. It is highly selective for the P2X3 and P2X2/3 receptors, which reduces the risk of off-target effects. It also has a long duration of action, which makes it a useful tool for studying pain pathways. However, N-isobutyl-1-(phenylsulfonyl)-4-piperidinecarboxamide has some limitations. It is not water-soluble, which makes it difficult to administer in some experiments. It also has a relatively low potency, which may limit its effectiveness in some studies.
将来の方向性
There are several future directions for research on N-isobutyl-1-(phenylsulfonyl)-4-piperidinecarboxamide. One area of interest is the development of more potent and water-soluble analogs of N-isobutyl-1-(phenylsulfonyl)-4-piperidinecarboxamide. Another area of interest is the study of the effects of N-isobutyl-1-(phenylsulfonyl)-4-piperidinecarboxamide on other pain pathways, such as those involved in migraine and cancer pain. Additionally, the use of N-isobutyl-1-(phenylsulfonyl)-4-piperidinecarboxamide in combination with other pain medications is an area of active research.
合成法
N-isobutyl-1-(phenylsulfonyl)-4-piperidinecarboxamide can be synthesized using a multi-step process that involves the reaction of several compounds. The first step involves the reaction of 4-piperidinecarboxylic acid with isobutylamine to form N-isobutyl-4-piperidinecarboxamide. This compound is then reacted with phenylsulfonyl chloride to form N-isobutyl-1-(phenylsulfonyl)-4-piperidinecarboxamide. The final product is then purified using column chromatography.
科学的研究の応用
N-isobutyl-1-(phenylsulfonyl)-4-piperidinecarboxamide has been studied extensively for its potential use as a pain medication. It has been shown to be effective in reducing pain in animal models of neuropathic pain, inflammatory pain, and visceral pain. N-isobutyl-1-(phenylsulfonyl)-4-piperidinecarboxamide has also been shown to be effective in reducing coughing in animal models.
特性
IUPAC Name |
1-(benzenesulfonyl)-N-(2-methylpropyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3S/c1-13(2)12-17-16(19)14-8-10-18(11-9-14)22(20,21)15-6-4-3-5-7-15/h3-7,13-14H,8-12H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIFKXVAZEUNVDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1CCN(CC1)S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-(2H-tetrazol-5-yl)phenyl]acetamide](/img/structure/B5820151.png)
![N-(4-fluorophenyl)-N'-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5820159.png)

![2-{2-[(4-nitrophenyl)thio]ethyl}pyridine](/img/structure/B5820172.png)



![2-(2-bromophenoxy)-N'-[(5-methyl-2-furyl)methylene]propanohydrazide](/img/structure/B5820200.png)
![4-[(2-nitrobenzylidene)amino]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5820204.png)

![2-(4-cyanophenoxy)-N'-[3-(2-furyl)-2-propen-1-ylidene]propanohydrazide](/img/structure/B5820213.png)
![N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]-N-phenylacetamide](/img/structure/B5820221.png)
![1-benzyl-4-[(2-methoxyphenyl)carbonothioyl]piperazine](/img/structure/B5820224.png)